1,8-Dibromo-4,5-dimethoxypyrene
Overview
Description
1,8-Dibromo-4,5-dimethoxypyrene is an organic compound with the molecular formula C18H12Br2O2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms and two methoxy groups. This compound is known for its high fluorescence and has found applications in various scientific fields.
Scientific Research Applications
1,8-Dibromo-4,5-dimethoxypyrene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Employed in fluorescence studies due to its high fluorescent properties.
Medicine: Investigated for potential use in drug development and as a fluorescent probe in biological assays.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dibromo-4,5-dimethoxypyrene typically involves the bromination of 4,5-dimethoxypyrene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include an inert atmosphere (e.g., nitrogen) and an organic solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,8-Dibromo-4,5-dimethoxypyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated pyrene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted pyrene derivatives depending on the nucleophile used.
Oxidation: Products include pyrene-4,5-dione derivatives.
Reduction: Products include 4,5-dimethoxypyrene.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-4,5-dimethoxypyrene
- 1,6-Dibromo-4,5-dimethoxypyrene
- 1,8-Dibromo-3,6-dimethoxypyrene
Uniqueness
1,8-Dibromo-4,5-dimethoxypyrene is unique due to its specific substitution pattern, which influences its reactivity and properties. The presence of bromine atoms at the 1 and 8 positions and methoxy groups at the 4 and 5 positions allows for selective functionalization and diverse applications. This compound’s high fluorescence also sets it apart from other similar compounds .
Properties
IUPAC Name |
1,8-dibromo-4,5-dimethoxypyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2O2/c1-21-17-11-5-7-13(19)9-3-4-10-14(20)8-6-12(18(17)22-2)16(10)15(9)11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVGDSOPCGIBLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C(C=C2)Br)C=CC4=C(C=CC1=C43)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743570 | |
Record name | 1,8-Dibromo-4,5-dimethoxypyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286170-85-1 | |
Record name | 1,8-Dibromo-4,5-dimethoxypyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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